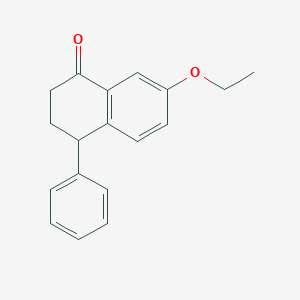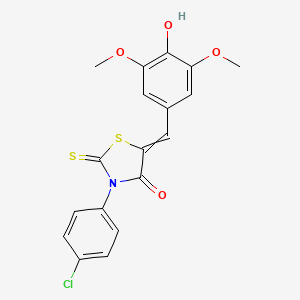![molecular formula C19H22N2O6S B3979172 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3979172.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
描述
This compound is a complex organic molecule that likely contains a benzodioxole group (a type of aromatic ether), a carboxamide group (common in many drugs), and a diethylamino sulfonyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzodioxole ring, a sulfonyl group attached to a nitrogen atom, and a carboxamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amine, sulfonyl, and carboxamide groups . These functional groups can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could affect its solubility in different solvents.作用机制
ML167 exerts its inhibitory effect on PIP4K2 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the kinase from phosphorylating its downstream targets. This leads to a reduction in the activity of PIP4K2 and a subsequent alteration in cellular processes that are regulated by this kinase.
Biochemical and Physiological Effects:
Inhibition of PIP4K2 by ML167 has been shown to have a number of biochemical and physiological effects. For example, ML167 has been shown to inhibit cell migration and invasion, reduce cell proliferation, and induce cell death in cancer cells. In addition, ML167 has been shown to reduce inflammation in animal models of rheumatoid arthritis and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of ML167 is its high selectivity and potency for PIP4K2, which allows for the specific inhibition of this kinase without affecting other cellular processes. In addition, ML167 is relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation of ML167 is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
未来方向
There are a number of future directions for the study of ML167 and its role in regulating cellular processes. For example, further research is needed to elucidate the downstream targets of PIP4K2 and the specific cellular processes that are regulated by this kinase. In addition, the development of more potent and selective inhibitors of PIP4K2 may lead to the development of novel therapeutic agents for the treatment of various diseases. Finally, the use of ML167 in combination with other inhibitors or chemotherapeutic agents may lead to synergistic effects that enhance its effectiveness in the treatment of cancer and other diseases.
科学研究应用
ML167 has been shown to be a potent and selective inhibitor of PIP4K2, a protein kinase that plays a key role in regulating various cellular processes including cell migration, proliferation, and survival. ML167 has been used extensively in scientific research to study the role of PIP4K2 in various disease states, including cancer, inflammation, and neurodegenerative disorders.
安全和危害
属性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-21(5-2)28(23,24)14-7-9-16(25-3)15(11-14)20-19(22)13-6-8-17-18(10-13)27-12-26-17/h6-11H,4-5,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYUZDJIUXTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 5-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3979091.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979114.png)


![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979144.png)
![1-methyl-4-{5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3979145.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3979157.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B3979165.png)

![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-N-pyridin-3-ylbenzamide](/img/structure/B3979178.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-isobutyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979185.png)